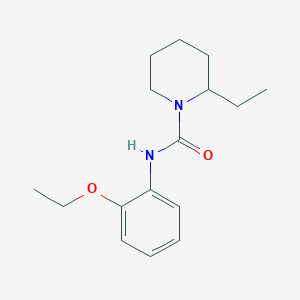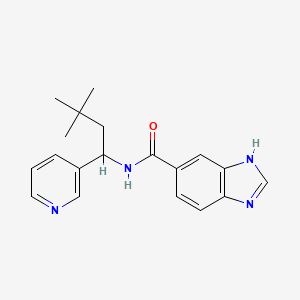
N-methyl-N-(2-phenoxyethyl)-4-(3-piperidinylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(2-phenoxyethyl)-4-(3-piperidinylmethyl)benzamide, also known as MPWB, is a synthetic compound that has been widely used in scientific research. MPWB belongs to the class of benzamides and is known for its potent dopamine D2 receptor antagonist activity.
Mecanismo De Acción
The mechanism of action of N-methyl-N-(2-phenoxyethyl)-4-(3-piperidinylmethyl)benzamide is based on its ability to bind to and block dopamine D2 receptors. Dopamine D2 receptors are G protein-coupled receptors that are widely distributed in the brain and are involved in the regulation of motor function, reward, and motivation. By blocking dopamine D2 receptors, N-methyl-N-(2-phenoxyethyl)-4-(3-piperidinylmethyl)benzamide reduces the activity of dopaminergic neurons and decreases the release of dopamine in the brain. This leads to a decrease in the activity of the mesolimbic dopamine system, which is involved in the reward pathway.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-methyl-N-(2-phenoxyethyl)-4-(3-piperidinylmethyl)benzamide are mainly related to its ability to block dopamine D2 receptors. N-methyl-N-(2-phenoxyethyl)-4-(3-piperidinylmethyl)benzamide has been shown to reduce the release of dopamine in the brain, which leads to a decrease in locomotor activity and a decrease in the reinforcing effects of drugs of abuse. N-methyl-N-(2-phenoxyethyl)-4-(3-piperidinylmethyl)benzamide has also been shown to decrease the expression of immediate early genes such as c-fos and zif268, which are markers of neuronal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-methyl-N-(2-phenoxyethyl)-4-(3-piperidinylmethyl)benzamide in lab experiments is its high potency and selectivity for dopamine D2 receptors. This makes it an ideal tool to study the function of these receptors in vitro and in vivo. Another advantage of using N-methyl-N-(2-phenoxyethyl)-4-(3-piperidinylmethyl)benzamide is its stability and ease of synthesis, which makes it readily available for research purposes.
One of the limitations of using N-methyl-N-(2-phenoxyethyl)-4-(3-piperidinylmethyl)benzamide in lab experiments is its potential off-target effects. N-methyl-N-(2-phenoxyethyl)-4-(3-piperidinylmethyl)benzamide has been shown to have some affinity for other receptors such as serotonin 5-HT2A receptors, which may complicate the interpretation of results. Another limitation of using N-methyl-N-(2-phenoxyethyl)-4-(3-piperidinylmethyl)benzamide is its poor solubility in aqueous solutions, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-methyl-N-(2-phenoxyethyl)-4-(3-piperidinylmethyl)benzamide. One direction is to investigate the role of dopamine D2 receptors in the regulation of cognitive function and memory. Another direction is to study the effects of N-methyl-N-(2-phenoxyethyl)-4-(3-piperidinylmethyl)benzamide on other neurotransmitter systems such as the serotonin and glutamate systems. Additionally, future research could focus on developing new analogs of N-methyl-N-(2-phenoxyethyl)-4-(3-piperidinylmethyl)benzamide with improved selectivity and efficacy for dopamine D2 receptors. Finally, research could focus on the development of new therapeutic agents based on the structure of N-methyl-N-(2-phenoxyethyl)-4-(3-piperidinylmethyl)benzamide for the treatment of psychiatric and neurological disorders.
Métodos De Síntesis
The synthesis of N-methyl-N-(2-phenoxyethyl)-4-(3-piperidinylmethyl)benzamide involves the reaction of 4-(3-piperidinylmethyl)benzoic acid with N-methyl-N-(2-phenoxyethyl)amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is purified by column chromatography to obtain pure N-methyl-N-(2-phenoxyethyl)-4-(3-piperidinylmethyl)benzamide.
Aplicaciones Científicas De Investigación
N-methyl-N-(2-phenoxyethyl)-4-(3-piperidinylmethyl)benzamide has been extensively used in scientific research as a tool to investigate the role of dopamine D2 receptors in various physiological and pathological processes. N-methyl-N-(2-phenoxyethyl)-4-(3-piperidinylmethyl)benzamide has been shown to be a potent and selective antagonist of dopamine D2 receptors, which makes it an ideal tool to study the function of these receptors. N-methyl-N-(2-phenoxyethyl)-4-(3-piperidinylmethyl)benzamide has been used in studies on the regulation of dopamine release, dopamine receptor signaling, and the role of dopamine receptors in addiction, schizophrenia, and Parkinson's disease.
Propiedades
IUPAC Name |
N-methyl-N-(2-phenoxyethyl)-4-(piperidin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-24(14-15-26-21-7-3-2-4-8-21)22(25)20-11-9-18(10-12-20)16-19-6-5-13-23-17-19/h2-4,7-12,19,23H,5-6,13-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEIPNATYQYFCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)CC3CCCNC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(2-phenoxyethyl)-4-(3-piperidinylmethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[1-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]phenyl}-1H-pyrazole](/img/structure/B5301228.png)
![3-[(2,2-dimethylpropanoyl)amino]-N-(4-{3-[4-({4-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)phenyl]-3-oxo-1-propen-1-yl}phenyl)benzamide](/img/structure/B5301237.png)
![1-(4-bromophenyl)-3-[5-(4-methylphenyl)-2-furyl]-2-propen-1-one](/img/structure/B5301239.png)
![1-(3-fluorobenzyl)-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5301249.png)
![N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide](/img/structure/B5301250.png)
![2-[(4-methyl-1-piperazinyl)carbonyl]-1-(5-phenylpentanoyl)piperazine](/img/structure/B5301257.png)

![4-(5-methylpyridin-2-yl)-1-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]piperidin-4-ol](/img/structure/B5301272.png)
![2-[(4aS*,8aR*)-1-(3-methoxypropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]isonicotinamide](/img/structure/B5301280.png)


![1-{3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}-1H-1,2,3-benzotriazole](/img/structure/B5301316.png)
![N-(2-methoxy-5-methylphenyl)-2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide](/img/structure/B5301321.png)
